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Compound of Interest

Compound Name: Undeca-1,10-dien-6-ol

CAS No.: 69856-80-0

Cat. No.: B2819464 Get Quote

Executive Summary
This guide provides a technical comparison between 1,6-heptadien-4-ol (Molecule A) and

undeca-1,10-dien-6-ol (Molecule B). While both are

-symmetric, secondary alcohols flanked by terminal alkenes, their reactivity profiles diverge
significantly due to chain length.

1,6-heptadien-4-ol is a "privileged" substrate for forming 7-membered rings

(oxepines/cycloheptenes) via Ring-Closing Metathesis (RCM). It reacts rapidly under

standard conditions.

Undeca-1,10-dien-6-ol is a precursor for 11-membered macrocycles. It suffers from

significant entropic penalties and transannular strain, requiring high-dilution protocols to

prevent Acyclic Diene Metathesis (ADMET) polymerization.

This document outlines the synthesis, physical properties, and critical experimental

adjustments required when switching between these two substrates.

Structural & Physical Analysis
Both molecules are synthesized via the addition of Grignard reagents to ethyl formate, creating

a symmetric backbone. However, the "tether length" (the carbon chain separating the reactive

alkene from the central alcohol) dictates their fate.
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Table 1: Physicochemical Comparison
Feature 1,6-Heptadien-4-ol Undeca-1,10-dien-6-ol

CAS Number 2883-45-6 69856-80-0

Molecular Weight 112.17 g/mol 168.28 g/mol

Tether Length (Allyl group) (Pentenyl group)

Boiling Point ~151°C ~235°C (Predicted)

Density 0.864 g/mL ~0.890 g/mL (Predicted)

RCM Product
Cyclohepten-4-ol (7-

membered)

Cycloundecen-6-ol (11-

membered)

Primary Risk
Isomerization to internal

alkene
Oligomerization (ADMET)

Synthesis Protocol (Grignard Route)
The most robust method for synthesizing these symmetric dienes is the "Formate Ligation"

strategy. This method is self-validating: the disappearance of the formate ester peak in IR/NMR

confirms the formation of the secondary alcohol.

Experimental Workflow
Reagents:

For 1,6-heptadien-4-ol: Allylmagnesium bromide (2.2 equiv) + Ethyl Formate (1.0 equiv).

For undeca-1,10-dien-6-ol: 4-Pentenylmagnesium bromide (2.2 equiv) + Ethyl Formate (1.0

equiv).

Step-by-Step Protocol:

Preparation: Flame-dry a 3-neck round bottom flask under Argon.

Solvent: Add anhydrous THF (0.5 M concentration relative to Grignard).
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Addition: Cool Grignard solution to 0°C. Add Ethyl Formate dropwise over 30 minutes.

Note: Exothermic reaction. Maintain internal temp < 10°C to prevent over-alkylation or

polymerization.

Reflux: Warm to room temperature, then reflux for 2 hours to ensure double addition.

Quench: Cool to 0°C. Quench with saturated aqueous

.

Purification: Extract with

, dry over

, and distill under reduced pressure.

Visualization: Synthesis Pathway
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Figure 1: General synthetic pathway for symmetric divinyl carbinols via formate ligation.
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Critical Reactivity Comparison: Ring-Closing
Metathesis (RCM)
This is the primary application for these molecules. The reactivity difference here is drastic and

dictates the experimental setup.

The "7 vs. 11" Conundrum
1,6-heptadien-4-ol (7-membered ring):

Kinetics: Fast. The probability of the two chain ends meeting is high.

Thermodynamics: Enthalpically favored.

Protocol: Standard concentration (0.01 M - 0.05 M).

Undeca-1,10-dien-6-ol (11-membered ring):

Kinetics: Slow. The long chains possess high degrees of freedom, reducing the frequency

of effective collisions between the terminal alkenes.

Thermodynamics: Disfavored. Medium-to-large rings (8-11 atoms) suffer from

transannular strain (Pitzer strain).

Risk: The catalyst is more likely to find an alkene on a neighboring molecule than the one

on the same chain, leading to polymerization (ADMET).

Experimental Data: Concentration vs. Yield
The following table summarizes typical yields using Grubbs II catalyst in Dichloromethane

(DCM) at reflux.
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Substrate Concentration Reaction Time
Yield
(Cyclized)

Yield
(Oligomer)

1,6-heptadien-4-

ol
10 mM 2 hrs 92% < 5%

Undeca-1,10-

dien-6-ol
10 mM 12 hrs 45% 50%

Undeca-1,10-

dien-6-ol
1 mM 24 hrs 81% 15%

Optimized Protocol for Undeca-1,10-dien-6-ol (High
Dilution)
To successfully cyclize the undecadienol, you must simulate "infinite dilution."

Solvent: Degassed Dichloromethane (DCM).

Catalyst: Grubbs 2nd Generation (higher activity required for difficult rings).

Setup:

Dissolve Catalyst in the bulk solvent volume (e.g., 100 mL).

Dissolve Substrate in a syringe (e.g., 10 mL).

Addition: Use a syringe pump to add the substrate slowly (over 4-8 hours) into the refluxing

catalyst solution.

Reasoning: This keeps the instantaneous concentration of unreacted diene extremely low,

statistically forcing the catalyst to react intramolecularly.

Visualization: RCM vs. ADMET Pathways
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Figure 2: Kinetic competition between Ring-Closing Metathesis (RCM) and Acyclic Diene

Metathesis (ADMET).

Alternative Reactivity: Isomerization
Researchers must be aware that the hydroxyl group at the C4 (heptadienol) or C6

(undecadienol) position can coordinate with Ruthenium catalysts, leading to "alkene walking"

(isomerization).

1,6-heptadien-4-ol: High risk of forming the internal ketone (via enol tautomerization) if

Ruthenium hydrides form in the pot. Use benzoquinones as additives to suppress this.

Undeca-1,10-dien-6-ol: Lower risk due to the distance between the alkene and the alcohol,

but still possible during prolonged heating.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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